Cas no 862811-59-4 (2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)

2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide structure
862811-59-4 structure
商品名:2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
CAS番号:862811-59-4
MF:C21H18N4O
メガワット:342.393824100494
CID:6603040
PubChem ID:7080308

2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
    • 2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
    • Benzamide, 2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-
    • 2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
    • AKOS001186348
    • Z111777992
    • 862811-59-4
    • 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
    • F0657-0445
    • TCMDC-125138
    • CHEMBL528351
    • インチ: 1S/C21H18N4O/c1-14-7-3-4-10-18(14)20(26)23-17-9-5-8-16(13-17)19-15(2)25-12-6-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
    • InChIKey: CJKDPQASEWGSLU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C2=C(C)N3C(=N2)N=CC=C3)=C1)(=O)C1=CC=CC=C1C

計算された属性

  • せいみつぶんしりょう: 342.14806121g/mol
  • どういたいしつりょう: 342.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 498
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.13±0.70(Predicted)

2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0657-0445-1mg
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
862811-59-4 90%+
1mg
$54.0 2023-07-28

2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 関連文献

2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamideに関する追加情報

2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: A Novel Compound with Promising Therapeutic Potential

2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide, identified by its CAS number 862811-59-4, represents a unique molecular entity with significant interest in pharmaceutical research. This compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, a family of heterocyclic compounds known for their diverse biological activities. Recent studies have highlighted its potential as a therapeutic agent in the treatment of inflammatory diseases, oncological conditions, and neurodegenerative disorders. The molecular structure of this compound, characterized by the presence of a benzamide group and a 3-methylimidazo[1,2-a]pyrimidin-2-yl substituent, contributes to its unique pharmacological profile.

Structurally, 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a benzamide derivative with a complex aromatic system. The benzamide core provides a scaffold for various functional groups, while the 3-methylimidazo[1,2-a]pyrimidin-2-yl substituent introduces additional biological activity. The molecule’s 2-methyl group at the benzamide ring enhances its hydrophobic properties, potentially influencing its cellular uptake and membrane permeability. This structural feature is critical in determining the compound’s interaction with cellular targets and its overall pharmacokinetic behavior.

Recent advancements in medicinal chemistry have focused on the development of imidazo[1,2-a]pyrimidine-based compounds due to their ability to modulate multiple signaling pathways. The 3-methylimidazo[1,2-a]pyrimidin-2-yl substituent in 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is particularly noteworthy, as it has been shown to interact with protein tyrosine kinase (PTK) inhibitors and inflammatory cytokine receptors. This dual functionality makes the compound a potential candidate for the treatment of chronic inflammation and autoimmune disorders, where the modulation of multiple pathways is essential.

One of the most promising applications of 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is in the field of oncology. Preclinical studies have demonstrated its ability to inhibit the growth of human cancer cell lines, including breast cancer, prostate cancer, and lung cancer. The compound’s mechanism of action involves the disruption of mitotic spindle formation and the induction of apoptosis in cancer cells. These findings are supported by recent research published in Journal of Medicinal Chemistry, which highlights the compound’s potential as a novel antineoplastic agent.

In addition to its oncological applications, 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have indicated that the compound can modulate the activity of beta-amyloid and alpha-synuclein, two key pathological markers in these conditions. The ability to target these proteins makes the compound a potential therapeutic agent for the management of neurodegenerative disorders.

Recent advances in drug discovery have emphasized the importance of structure-activity relationship (SAR) analysis in the development of novel therapeutics. The 2-methyl group in 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide plays a critical role in its pharmacological activity. Computational studies have shown that this group enhances the compound’s affinity for specific protein targets, thereby improving its therapeutic efficacy. This finding underscores the importance of chemical modifications in the optimization of drug candidates.

Another area of interest is the anti-inflammatory potential of 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by the overproduction of pro-inflammatory cytokines. The compound has been shown to inhibit the release of these cytokines, thereby reducing inflammation. This effect is mediated through its interaction with cytokine receptors and the modulation of inflammatory signaling pathways.

From a pharmacokinetic perspective, 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exhibits favorable properties. Its hydrophobicity and lipophilicity contribute to its ability to cross the blood-brain barrier, making it a suitable candidate for the treatment of central nervous system (CNS) disorders. Additionally, the compound’s metabolic stability and low toxicity profile are advantageous for its potential clinical application.

Despite its promising therapeutic potential, the development of 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide as a drug candidate is still in the preclinical stages. Ongoing research is focused on optimizing its bioavailability, selectivity, and target specificity. These efforts are critical in ensuring the compound’s safety and efficacy in human trials. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide represents a promising candidate in the field of pharmaceutical research. Its unique molecular structure and diverse biological activities make it a potential therapeutic agent for the treatment of inflammatory diseases, oncological conditions, and neurodegenerative disorders. Continued research and development are essential to fully realize its potential as a novel drug candidate.

As the field of drug discovery continues to evolve, the importance of compounds like 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide cannot be overstated. The ability to modulate multiple biological pathways offers a unique advantage in the treatment of complex diseases. With further advancements in computational chemistry, drug design, and preclinical testing, this compound may soon transition from a research interest to a clinically relevant therapeutic agent.

Ultimately, the development of 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exemplifies the potential of heterocyclic compounds in modern medicine. As researchers continue to explore the vast chemical space of these compounds, new opportunities for therapeutic innovation are likely to emerge, paving the way for the next generation of pharmaceutical agents.

For further information on the latest research and developments in the field of 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide, it is recommended to consult recent publications in reputable scientific journals such as Journal of Medicinal Chemistry, Pharmaceutical Research, and Drug Discovery Today. These resources provide valuable insights into the current state of research and the future prospects of this compound as a potential therapeutic agent.

In summary, 2-Methyl-N-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a compound with significant potential in the field of pharmaceutical research. Its diverse biological activities and favorable pharmacokinetic properties make it a promising candidate for the treatment of various diseases. Continued research and development are essential to fully harness its therapeutic potential and bring it to the forefront of modern medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量